molecular formula C18H19FN4O4 B2800850 N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1235312-13-6

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Katalognummer B2800850
CAS-Nummer: 1235312-13-6
Molekulargewicht: 374.372
InChI-Schlüssel: LRJHYUXEOMWZQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FOXY-5, and it has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Characterization :

    • A study reported the synthesis of a compound similar to the one , using a click chemistry approach. This compound exhibited good thermal stability and was characterized by IR, NMR, MS studies, and X-ray diffraction analysis. It showed potential cytotoxic effects and was analyzed for its binding with human serum albumin to understand its pharmacokinetics nature for further biological application. The study also included molecular docking studies to elucidate insights into new molecules in carrier proteins (Govindhan et al., 2017).
  • Radiosynthesis for Imaging Purposes :

    • Another study focused on labeling a similar compound with carbon-11 for in vivo imaging of the NR2B NMDA receptor system by positron emission tomography. This process demonstrated the compound's high affinity and selectivity for NR2B receptors (Labas et al., 2009).
  • Structural Exploration and Antiproliferative Activity :

    • The antiproliferative activity of a structurally similar compound was evaluated. This compound was also characterized using various spectroscopic methods and X-ray diffraction studies. The study revealed the conformation of the compound and its intermolecular interactions (Prasad et al., 2018).
  • Evaluation as a COX2 Inhibitor :

    • A compound structurally similar to the one was synthesized and found to be potent in selectively inhibiting COX2 over COX1. This discovery highlights the significance of these compounds in developing COX2-specific inhibitors for anti-inflammatory therapy (Srinivas et al., 2015).
  • Role in Binge Eating :

    • A study investigated the effects of compounds including GSK1059865, a selective OX1R antagonist, in a binge eating model in rats. This study highlighted the role of OX1R mechanisms in binge eating, suggesting that antagonism at OX1R could be a novel pharmacological treatment for eating disorders (Piccoli et al., 2012).
  • Antimicrobial and Docking Properties :

    • Another study synthesized a series of compounds and evaluated them for antimicrobial activity and docking properties. The study found that certain compounds showed good activity against Methicillin-resistant Staphylococcus aureus and other microbial strains (Anuse et al., 2019).
  • Conformational Analysis and Crystal Structure :

    • The conformational analysis and crystal structure of a similar compound were studied, focusing on the piperidin ring's conformation in solution and solid states. This study provided insights into the stability and phase transitions of the compound (Ribet et al., 2005).
  • Potential Antipsychotic Properties :

    • Research into conformationally restricted butyrophenones, including compounds with a 4-(6-fluorobenzisoxazolyl)piperidine moiety, indicated potential as antipsychotic agents. This study assessed their affinity for dopamine and serotonin receptors, as well as their antipsychotic potential and side effect risks (Raviña et al., 2000).

Eigenschaften

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4/c19-14-4-2-1-3-13(14)18(26)23-8-5-12(6-9-23)11-20-16(24)17(25)21-15-7-10-27-22-15/h1-4,7,10,12H,5-6,8-9,11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJHYUXEOMWZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.